![molecular formula C25H27N7O B2658986 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920348-71-6](/img/structure/B2658986.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group at the 3-position . The molecule also contains a piperazine ring, which is attached to the triazolopyrimidine core .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a benzyl halide with a triazolopyrimidine derivative in the presence of a base . The piperazine ring can be introduced through a subsequent reaction with a suitable piperazine derivative .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The triazolopyrimidine core is a bicyclic system containing two nitrogen atoms in each ring . The benzyl group is a phenyl ring attached to a methylene (-CH2-) group . The piperazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the various functional groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the piperazine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might confer basicity to the compound. The compound’s solubility, melting point, and boiling point would depend on factors such as its molecular weight and the nature of its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structure
This compound is a novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked to a 1,2,3-triazole moiety. It was synthesized by a click reaction followed by a C–C bond coupling process . The chemical structure consists of a piperazine ring, a triazole ring, and a phenylbutanone group.
Anticancer Activity
In Vitro Cytotoxicity: Several derivatives of this compound were tested for cytotoxicity against cancer cell lines MCF-7 (breast cancer) and A-549 (lung cancer) in vitro. Notably, two compounds showed potent anticancer activity:
EGFR Targeting: In vitro EGFR inhibition studies revealed that Compound 1 (IC50 = 0.38 ± 0.04 μM) and Compound 2 (IC50 = 0.21 ± 0.03 μM) exhibited potent activity, approximately 1.1-fold and 2-fold more potent than the reference drug Erlotinib (IC50 = 0.42 ± 0.02 μM), respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O/c1-2-21(20-11-7-4-8-12-20)25(33)31-15-13-30(14-16-31)23-22-24(27-18-26-23)32(29-28-22)17-19-9-5-3-6-10-19/h3-12,18,21H,2,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRNHSIDYPOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2658904.png)
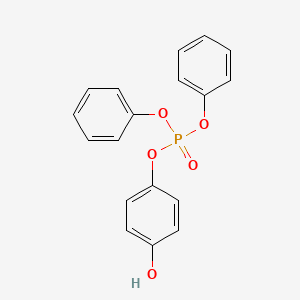
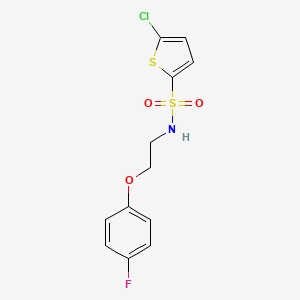
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2658907.png)
![N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2658909.png)
![2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2658910.png)
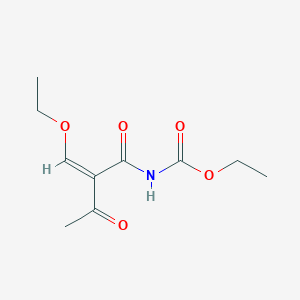
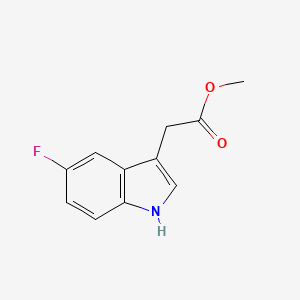
![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2658915.png)
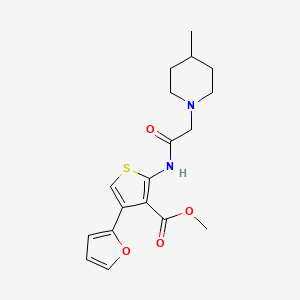
![N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide](/img/structure/B2658920.png)
![3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2658921.png)
![1-ethyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2658925.png)
